4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
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Overview
Description
4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a difluorobenzoyl group and a pyrimidine ring with additional fluorine and methyl substitutions. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. The key steps include:
Formation of the Piperazine Precursor: The piperazine ring is synthesized through a reaction between piperazine and 2,6-difluorobenzoyl chloride under basic conditions.
Formation of the Pyrimidine Precursor: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 2,4-dichloro-5-fluoro-6-methylpyrimidine, with suitable reagents.
Coupling Reaction: The final step involves coupling the piperazine and pyrimidine precursors under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl-substituted positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of nucleoside transporters, affecting nucleotide synthesis and regulation of adenosine function .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of human equilibrative nucleoside transporters and shares structural similarities with 4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Another piperazine derivative used in pharmaceutical research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups on the pyrimidine ring, along with the difluorobenzoyl group on the piperazine ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15F3N4O |
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Molecular Weight |
336.31 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15F3N4O/c1-10-14(19)15(21-9-20-10)22-5-7-23(8-6-22)16(24)13-11(17)3-2-4-12(13)18/h2-4,9H,5-8H2,1H3 |
InChI Key |
PRRGXPMLTAYDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)F |
Origin of Product |
United States |
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